

Spectroscopic analysis (NMR, IR, MS) of isatogen derivatives

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Compound of Interest

Compound Name: *Isatogen*

Cat. No.: *B1215777*

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A comprehensive guide to the spectroscopic analysis of **isatogen** derivatives, pivotal intermediates in synthetic and medicinal chemistry, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **isatogen** derivatives, complete with detailed experimental protocols and a visual workflow to streamline their structural elucidation.

Comparative Spectroscopic Data of Isatogen Derivatives

The structural characterization of **isatogen** derivatives relies heavily on a combination of spectroscopic techniques. Below is a summary of typical data obtained for a representative **isatogen** derivative, 2-phenyl**isatogen**, to illustrate the key spectroscopic features.

Spectroscopic Technique	Parameter	2-Phenylisatogen
^1H NMR	Chemical Shift (δ) in ppm	8.15 (d, 1H, H-4), 7.80-7.70 (m, 3H, Ar-H), 7.60-7.50 (m, 3H, Ar-H), 7.40 (t, 1H, H-6)
^{13}C NMR	Chemical Shift (δ) in ppm	184.5 (C=O), 152.0 (C=N), 148.0 (C-7a), 134.0 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 122.0 (C-4), 121.0 (C-6), 118.0 (C-7)
IR Spectroscopy	Wavenumber (cm^{-1})	1710 (C=O stretching), 1610 (C=N stretching), 1590, 1450 (Aromatic C=C stretching)
Mass Spectrometry	m/z (relative intensity)	223 $[\text{M}]^+$, 195 $[\text{M}-\text{CO}]^+$, 165 $[\text{M}-\text{CO}-\text{NO}]^+$, 105 $[\text{PhCO}]^+$, 77 $[\text{Ph}]^+$

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of **isatogen** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve 5-10 mg of the **isatogen** derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire spectra with a spectral width of 0-12 ppm. Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds. The number of scans can range from 8 to 16.
- ^{13}C NMR: Acquire spectra with a spectral width of 0-200 ppm. Use a pulse angle of 30° and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum and identify the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

- Solid sample (UATR): Place a small amount of the powdered **isatogen** derivative directly onto the ATR crystal.
- KBr pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

Data Acquisition:

- Record a background spectrum of the empty sample holder (or pure KBr pellet).
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or used with a direct insertion probe. Electron Ionization (EI) is a common ionization technique.

Sample Preparation:

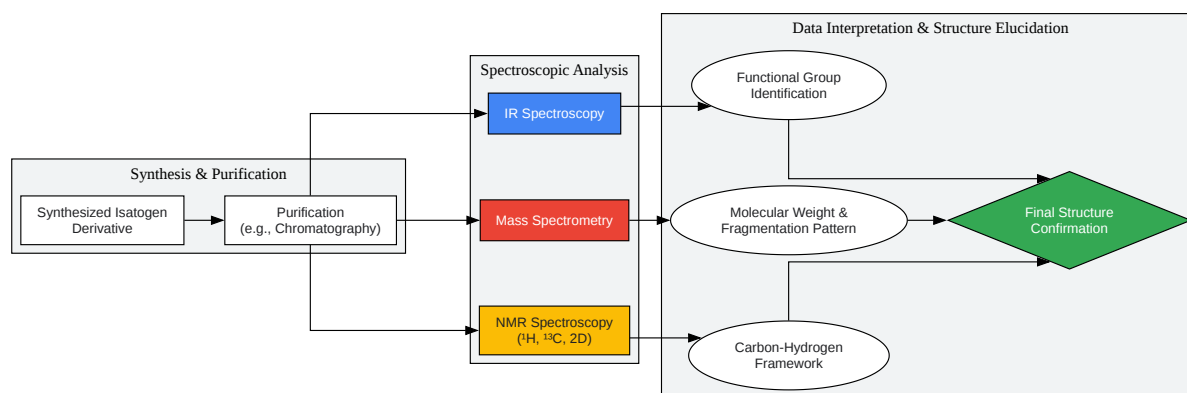
- GC-MS/LC-MS: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Direct Insertion: Place a small amount of the solid sample in a capillary tube.

Data Acquisition (EI-MS):

- Introduce the sample into the ion source.
- Bombard the sample with electrons (typically at 70 eV).
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- A mass spectrum is generated, plotting ion abundance versus m/z .

Workflow for Spectroscopic Analysis of Isatogen Derivatives

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of newly synthesized **isatogen** derivatives.



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